molecular formula C19H19N3O2S B2772024 (Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole CAS No. 1322212-54-3

(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole

Cat. No. B2772024
CAS RN: 1322212-54-3
M. Wt: 353.44
InChI Key: TYQNCINRWWCHPT-UDWIEESQSA-N
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Description

(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Studies like those by Wouters, Norberg, and Guccione (2002) have focused on the crystal structures of thiazole derivatives. They compared the structures of different thiazole compounds, highlighting their hydrogen-bonded dimer formations and tautomeric observations, which are crucial for understanding the molecular properties and potential applications of these compounds (Wouters et al., 2002).

Antibacterial Activity

Research conducted by Hassan et al. (2013) synthesized thiazole derivatives and evaluated their antibacterial activity. They found that certain thiazole compounds exhibited significant antibacterial properties against Gram-positive bacteria like Staphylococcus aureus, indicating potential applications in antimicrobial therapies (Hassan et al., 2013).

Cholinesterase Inhibition

In a study by Arfan et al. (2018), S-alkylated triazole-thiol derivatives were synthesized and characterized for their cholinesterase inhibitory potential. This research is significant for understanding how these compounds could be used in treating diseases like Alzheimer's (Arfan et al., 2018).

Corrosion Inhibition

El aoufir et al. (2020) evaluated the inhibitive behavior of thiazole derivatives on steel corrosion. Their findings suggest these compounds could be effective in preventing corrosion in industrial applications (El aoufir et al., 2020).

Catalysis

Ghorbanloo and Alamooti (2017) explored the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite for catalysis. This research indicates the potential use of such compounds in industrial catalytic processes (Ghorbanloo & Alamooti, 2017).

Anticancer Evaluation

Bekircan et al. (2008) synthesized and evaluated the anticancer activity of triazole derivatives. Their research contributes to understanding the potential use of these compounds in cancer treatment (Bekircan et al., 2008).

Molecular Docking Studies

Refat et al. (2021) conducted molecular docking assessments of Schiff base ligands, suggesting their potential application in pharmacology and disease treatment, including resistance against viruses like COVID-19 (Refat et al., 2021).

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-3-24-17-8-4-14(5-9-17)12-20-22-19-21-18(13-25-19)15-6-10-16(23-2)11-7-15/h4-13H,3H2,1-2H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQNCINRWWCHPT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.